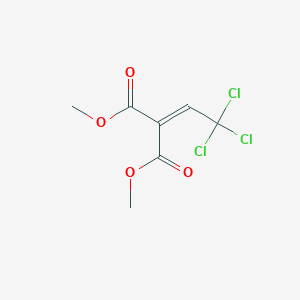
Dimethyl 2,2,2-trichloroethylidenemalonate
Cat. No. B8793079
Key on ui cas rn:
27971-91-1
M. Wt: 261.5 g/mol
InChI Key: SQHWBKHYFKAPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06342603B1
Procedure details


In a 0.3-liter four-necked flask, 7.06 g (41.6 mmol) of 2-amino-6-chloropurine (manufactured by Sumika Fine Chemicals Co., Ltd.) and 12.4 g (89.7 mmol) of potassium carbonate were added to 188 ml of N,N-dimethylformamide, and the resulting mixture was stirred at room temperature for 30 minutes. Next, 16.0 g (61.2 mmol) of dimethyl 2,2,2-trichloroethylidenemalonate, which was prepared by the process described in U.S. Pat. No. 3,495,012, was added to the resulting mixture, and the mixture was stirred for four hours at room temperature. Thereafter, the reaction mixture was filtered, and the filtrate was poured into water. The precipitated crystals were collected by filtration, washed with 100 ml of water, and then dried under reduced pressure, to give 12.14 g (34.7 mmol) of white crystals of 2-amino-6-chloro-9-(3,3-dicarbomethoxy-2,2-dichlorocyclopropyl)purine. The yield was 83.4%.
Name
2-amino-6-chloro-9-(3,3-dicarbomethoxy-2,2-dichlorocyclopropyl)purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Yield
83.4%

Name
Identifiers


|
REACTION_CXSMILES
|
NC1N=C2C(NC=N2)=C([Cl:11])N=1.C(=O)([O-])[O-].[K+].[K+].NC1N=C2C(N=CN2[CH:28]2[C:30]([C:35]([O:37][CH3:38])=[O:36])([C:31]([O:33][CH3:34])=[O:32])[C:29]2([Cl:40])[Cl:39])=C(Cl)N=1>CN(C)C=O>[Cl:11][C:29]([Cl:39])([Cl:40])[CH:28]=[C:30]([C:31]([O:33][CH3:34])=[O:32])[C:35]([O:37][CH3:38])=[O:36] |f:1.2.3|
|
Inputs


Step One
|
Name
|
2-amino-6-chloro-9-(3,3-dicarbomethoxy-2,2-dichlorocyclopropyl)purine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=C2N=CN(C2=N1)C1C(C1(C(=O)OC)C(=O)OC)(Cl)Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
7.06 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)Cl
|
|
Name
|
|
|
Quantity
|
12.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
188 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
3,495,012, was added to the resulting mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for four hours at room temperature
|
|
Duration
|
4 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Thereafter, the reaction mixture was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filtrate was poured into water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated crystals were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 100 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C=C(C(=O)OC)C(=O)OC)(Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 61.2 mmol | |
| AMOUNT: MASS | 16 g | |
| YIELD: PERCENTYIELD | 83.4% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 34.7 mmol | |
| AMOUNT: MASS | 12.14 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
